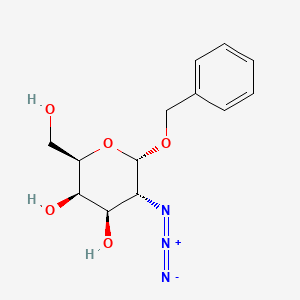

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is a synthetic carbohydrate derivative used primarily in biochemical research. This compound is characterized by the presence of an azido group at the 2-position of the galactopyranoside ring, which makes it a valuable intermediate in the synthesis of various glycoconjugates. Its molecular formula is C13H17N3O5, and it has a molecular weight of 295.29 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside typically involves the azidation of a suitable precursor, such as Benzyl 2-deoxy-2-iodo-alpha-D-galactopyranoside. The reaction is carried out under mild conditions using sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the completion of the azidation process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Click Chemistry: The azido group can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions:

Sodium Azide: Used for the azidation of the precursor.

Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.

Copper Catalysts: Used in click chemistry reactions.

Major Products Formed:

Amino Derivatives: Formed by the reduction of the azido group.

Triazole Derivatives: Formed through click chemistry reactions.

Aplicaciones Científicas De Investigación

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex glycoconjugates and oligosaccharides.

Biology: Employed in the study of glycosylation processes and the development of glycan-based probes.

Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.

Industry: Utilized in the production of specialized chemicals and materials for research and development.

Mecanismo De Acción

The primary mechanism of action of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its role as a glycosylation inhibitor. The azido group can interfere with the normal glycosylation process by inhibiting glycosyltransferases, enzymes responsible for the addition of sugar moieties to proteins and lipids. This inhibition can affect various cellular processes, including protein folding, stability, and cell signaling .

Comparación Con Compuestos Similares

Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Another glycosylation inhibitor with an acetamido group instead of an azido group.

Benzyl 2-Azido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a beta configuration.

Uniqueness: Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is unique due to its azido group, which provides versatility in chemical modifications and applications in click chemistry. This makes it a valuable tool in the synthesis of complex glycoconjugates and the study of glycosylation processes .

Actividad Biológica

Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside (Bz-2Azido-Gal) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and its implications in various diseases, including viral infections. This article reviews the biological activity of Bz-2Azido-Gal, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Synthesis

Bz-2Azido-Gal is an azido sugar derivative, characterized by the presence of an azido group at the C-2 position of a galactopyranoside. The synthesis of this compound typically involves the azidation of appropriate galactose derivatives, which can be achieved through various chemical methodologies, including azidophenylselenylation and diazidization techniques .

Inhibition of Glycosylation

One of the primary biological activities attributed to Bz-2Azido-Gal is its role as an inhibitor of O-glycosylation. This modification is crucial for various cellular functions, including protein folding, stability, and signaling. Bz-2Azido-Gal acts as a competitive inhibitor by mimicking the natural substrates involved in O-glycan chain elongation. This inhibition can lead to altered glycosylation patterns on proteins, impacting their function and interactions .

Effects on Viral Infections

Recent studies have highlighted the impact of Bz-2Azido-Gal on viral infectivity, particularly in the context of HIV. Research indicates that treatment with Bz-2Azido-Gal enhances HIV replication in vitro. Specifically, it has been shown to increase the percentage of HIV-infected cells significantly (up to 30-fold) when cells are pre-treated with this compound. Additionally, it boosts the production of viral particles and intracellular p24 protein levels .

Table 1: Summary of Biological Effects of Bz-2Azido-Gal on HIV

| Parameter | Control Group | Bz-2Azido-Gal Treatment | Fold Change |

|---|---|---|---|

| Percentage of HIV-infected cells | Baseline | Increased | 30-fold |

| Intracellular p24 protein | Baseline | Increased | 1.5-fold |

| Secreted viral particles | Baseline | Increased | 74-fold |

These findings suggest that Bz-2Azido-Gal may play a role in enhancing viral load and could be utilized to study mechanisms of HIV pathogenesis.

Case Studies and Research Findings

Several case studies have explored the implications of Bz-2Azido-Gal in different biological contexts:

- HIV Replication Studies : In vitro experiments demonstrated that Bz-2Azido-Gal treatment resulted in a significant increase in HIV replication rates among treated peripheral blood mononuclear cells (PBMCs). The study indicated that this compound could be used to improve viral outgrowth kinetics in samples from both HIV controllers and treatment-naïve individuals .

- Glycoprotein Secretion : Another study focused on the effects of Bz-2Azido-Gal on glycoprotein secretion in various cell lines. It was observed that the compound inhibited sialylation processes and disrupted normal glycoprotein secretion pathways, which could have implications for understanding glycoprotein-related diseases .

- Potential Therapeutic Applications : The ability of Bz-2Azido-Gal to modulate glycosylation patterns opens avenues for therapeutic applications, particularly in designing treatments for diseases where glycosylation plays a critical role, such as cancer and infectious diseases .

Análisis De Reacciones Químicas

3.1. Glycosylation Reactions

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside serves as a glycosyl donor in glycosylation reactions. The stereochemistry of the glycosylation can be influenced by several factors:

-

Solvent Effects : The choice of solvent plays a crucial role in determining the stereoselectivity of glycosylation reactions. For instance, using acetonitrile typically favors β-glycosides, while diethyl ether promotes α-glycosides .

-

Promoters : Different promoters such as N-iodosuccinimide (NIS) and triflic acid (TfOH) can be used to enhance the reactivity of the glycosyl donor, leading to varying yields and selectivities .

3.2. Reduction Reactions

The azido group can be selectively reduced to an amine under mild conditions, allowing for further functionalization. Common reducing agents include:

-

Stannous Chloride (SnCl₂) : This reagent can reduce the azido group to an amine without affecting other functional groups.

-

Hydrogenation : In the presence of catalysts like palladium on carbon, hydrogenation can convert the azido group into an amine.

3.3. Ozonolysis

Ozonolysis is another reaction that can be applied to this compound. This reaction is useful for introducing carbonyl functionalities into the molecule, which can then participate in further reactions such as aldol condensations or reductions .

3.4. Selenoglycosylation

Recent studies have explored phenyl selenoglycosides as versatile glycosyl donors. The introduction of a seleno group can enhance reactivity and selectivity in glycosylation reactions compared to traditional methods .

Table 2: Reduction Reactions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Azido Group Reduction | Stannous Chloride | Mild conditions |

| Azido Group Reduction | Hydrogenation | Pd/C catalyst |

This comprehensive overview highlights the importance of this compound in synthetic chemistry and its potential applications in biomedicine and glycobiology research.

Propiedades

IUPAC Name |

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDOBJGGCDISD-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.